molecular formula C25H29N3O4S2 B2740009 N-(4-ethylbenzyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide CAS No. 1251597-61-1

N-(4-ethylbenzyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

Cat. No. B2740009
CAS RN: 1251597-61-1
M. Wt: 499.64
InChI Key: VUAQMHGCKGVTPE-UHFFFAOYSA-N
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Description

N-(4-ethylbenzyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a useful research compound. Its molecular formula is C25H29N3O4S2 and its molecular weight is 499.64. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research on similar structures often focuses on the synthesis of novel compounds with potential therapeutic applications. For instance, studies on the synthesis of benzodifuranyl derivatives, piperazine carboxamides, and triazole derivatives highlight the ongoing efforts to create new molecules with enhanced chemical and pharmacological properties (Abu‐Hashem et al., 2020). These synthetic endeavors aim to explore the structure-activity relationships (SAR) that dictate the biological functions of these compounds, providing a basis for the development of more effective and selective drugs.

Bioactivity and Therapeutic Potential

Compounds related to the query have been evaluated for their bioactivity, particularly as antimicrobial, anti-inflammatory, and analgesic agents. For example, certain piperazine derivatives have been studied for their potential as 5-HT7 receptor antagonists, displaying significant activity and selectivity across various serotonin receptor subtypes (Yoon et al., 2008). Such findings suggest possible applications in treating neurological disorders or as part of combination therapies in psychopharmacology.

Structural Analysis and Drug Design

Advanced structural analysis techniques, including X-ray crystallography and DFT calculations, are crucial for understanding the molecular configuration and interaction mechanisms of these compounds. Studies on the crystal structures of piperazine derivatives provide valuable insights into their molecular conformations, intermolecular interactions, and the impact of these factors on biological activity (Kumara et al., 2017). This information is essential for rational drug design, allowing researchers to predict and optimize the interaction of new compounds with biological targets.

properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4S2/c1-3-19-7-9-20(10-8-19)18-26-25(29)24-23(11-16-33-24)34(30,31)28-14-12-27(13-15-28)21-5-4-6-22(17-21)32-2/h4-11,16-17H,3,12-15,18H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAQMHGCKGVTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylbenzyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

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